(E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-((1S,3s)-adamantan-1-yl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((1S,3s)-adamantan-1-yl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the adamantane moiety: Adamantane derivatives can be introduced through alkylation reactions.
Formation of the hydrazide: This involves the reaction of the pyrazole derivative with hydrazine hydrate.
Schiff base formation: The final step involves the condensation of the hydrazide with 2-chlorobenzaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((1S,3s)-adamantan-1-yl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the Schiff base to an amine.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((1S,3s)-adamantan-1-yl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, such as anticancer, antiviral, or neuroprotective activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-((1S,3s)-adamantan-1-yl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: These include compounds such as 3,5-dimethylpyrazole and 1-phenyl-3-methyl-5-pyrazolone.
Adamantane derivatives: These include compounds like amantadine and rimantadine.
Uniqueness
(E)-3-((1S,3s)-adamantan-1-yl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of the adamantane moiety and the pyrazole core, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H23ClN4O |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H23ClN4O/c22-17-4-2-1-3-16(17)12-23-26-20(27)18-8-19(25-24-18)21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,8,12-15H,5-7,9-11H2,(H,24,25)(H,26,27)/b23-12+ |
InChI Key |
MERUFGJDRVORNG-FSJBWODESA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=CC=C5Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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